molecular formula C10H12IN B1464552 N-cyclobutyl-4-iodoaniline CAS No. 1249534-42-6

N-cyclobutyl-4-iodoaniline

Cat. No.: B1464552
CAS No.: 1249534-42-6
M. Wt: 273.11 g/mol
InChI Key: DPAYFGAHWDZOQR-UHFFFAOYSA-N
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Description

N-cyclobutyl-4-iodoaniline: is a chemical compound that belongs to the class of anilines. It features a cyclobutyl group attached to the nitrogen atom and an iodine atom attached to the benzene ring.

Properties

IUPAC Name

N-cyclobutyl-4-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12IN/c11-8-4-6-10(7-5-8)12-9-2-1-3-9/h4-7,9,12H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPAYFGAHWDZOQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Iodination of Aniline: One common method involves the direct iodination of aniline derivatives.

    Transition-Metal-Free Decarboxylative Iodination: Another method involves the decarboxylative iodination of anthranilic acids using potassium iodide and iodine under oxygen.

Industrial Production Methods: Industrial production methods for N-cyclobutyl-4-iodoaniline typically involve large-scale synthesis using the above-mentioned routes, with optimizations for yield and purity. The use of specific catalysts and solvents can enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-cyclobutyl-4-iodoaniline can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or iodine atoms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include various substituted anilines.

    Oxidation Products: Oxidation can yield nitroso or nitro derivatives of the compound.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

N-cyclobutyl-4-iodoaniline serves as a versatile building block in the synthesis of nitrogen-containing heterocycles. Its structure allows for various transformations, including electrophilic aromatic substitutions and cross-coupling reactions. For instance, it can be utilized in palladium-catalyzed reactions to form complex molecular architectures, such as pyridines and bicyclic compounds.

Table 1: Synthesis Pathways Utilizing this compound

Reaction TypeConditionsProducts
Palladium-catalyzed couplingPd(0) catalyst, basePyridines, bicyclic compounds
Electrophilic substitutionElectrophile presenceHalogenated derivatives
Radical cyclizationRadical initiator, solventNitrogen heterocycles

Medicinal Chemistry

Potential Therapeutic Applications

Research indicates that this compound derivatives exhibit promising biological activities. Compounds derived from this structure have been investigated for their potential as inhibitors in various biochemical pathways. For example, some studies highlight its inhibitory effects on specific kinases, which are crucial in cancer therapy.

Case Study: Inhibitory Activity Against MEK

A notable study demonstrated that derivatives of this compound possess significant inhibitory activity against the MEK enzyme, which plays a vital role in the MAPK signaling pathway implicated in cancer progression . The stability and bioavailability of these compounds make them suitable candidates for further drug development.

Material Science

Applications in Organic Electronics

This compound has also found applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices. Its ability to form stable films and its electronic properties contribute to its utility in these applications.

Table 2: Properties Relevant to Material Science Applications

PropertyValue/Description
Thermal stabilityHigh
Film-forming abilityExcellent
Electronic propertiesSuitable for charge transport

Recent Advances and Future Directions

Recent literature emphasizes the need for more efficient synthetic routes to access this compound derivatives due to their potential applications across various fields . The development of new methodologies, such as those utilizing hypervalent iodine reagents, could enhance the efficiency of synthesizing these compounds while minimizing waste.

Mechanism of Action

The mechanism of action of N-cyclobutyl-4-iodoaniline involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes or receptors, modulating their activity. The cyclobutyl group and iodine atom play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

    4-Iodoaniline: Similar in structure but lacks the cyclobutyl group, making it less sterically hindered.

    2-Iodoaniline: Another similar compound with the iodine atom in a different position, affecting its reactivity and applications.

Uniqueness: N-cyclobutyl-4-iodoaniline’s unique combination of a cyclobutyl group and an iodine atom provides distinct steric and electronic properties. This makes it particularly valuable in applications requiring specific reactivity and stability.

Biological Activity

N-Cyclobutyl-4-iodoaniline is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclobutyl group and an iodine atom attached to an aniline structure. The molecular formula is C10_{10}H12_{12}I N, and its molecular weight is approximately 273.11 g/mol. The cyclobutyl group can influence the compound's lipophilicity and binding interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes, potentially affecting metabolic pathways. For instance, it has been noted for its role in biochemical assays investigating enzyme activity.
  • Receptor Modulation : It may modulate receptor activity, influencing signal transduction pathways critical for cellular responses.
  • Gene Expression Alteration : this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular functions.

Neuropharmacological Effects

The compound's interaction with amino acid transporters has been explored, indicating potential neuropharmacological applications. For example, studies suggest that related compounds can inhibit L-type amino acid transporters in gliosarcoma cells, which may be relevant for brain tumor imaging and treatment strategies .

Research Findings and Case Studies

StudyFindings
Compounds similar to this compound showed better activity than bicalutamide in inhibiting PSA secretion in prostate cancer models.
Analogous compounds demonstrated high intracellular accumulation in gliosarcoma cells, indicating potential as imaging agents.
Novel inhibitors targeting indoleamine 2,3-dioxygenase (IDO1) were developed, highlighting the importance of structural modifications similar to those in this compound for enhancing biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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